Diethyl (4-chloropyridine-2,6-diyl)dicarbamate
Overview
Description
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate is a chemical compound with the molecular formula C11H14ClN3O412. It has a molecular weight of 287.7012.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate in the available resources.Molecular Structure Analysis
The molecular structure of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate consists of a pyridine ring substituted with a chlorine atom and two carbamate groups12. The exact 3D structure is not provided in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Diethyl (4-chloropyridine-2,6-diyl)dicarbamate in the available resources.Physical And Chemical Properties Analysis
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate has a molecular weight of 287.7012. The boiling point and other physical and chemical properties are not provided in the available resources.Scientific Research Applications
Anti-corrosion
- The compound was tested for its anti-corrosive potential on mild steel in an aggressive acidic environment .
- The methods used included gravimetric analysis, Tafel polarization, and Electrochemical Impedance Spectroscopy (EIS) .
- The results showed a substantial decrease in corrosion rates with increasing concentrations of the compound, achieving a peak anti-corrosive efficacy of 81.89% for a concentration of 2×10^-3 M .
Antimicrobial
- The compound was tested for its antimicrobial properties against a spectrum of bacterial and fungal pathogens .
- The disc diffusion method was used, with Gentamicin as a reference standard .
- The compound outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .
Antioxidant
Safety And Hazards
The safety and hazards associated with Diethyl (4-chloropyridine-2,6-diyl)dicarbamate are not specified in the available resources1.
Future Directions
The future directions for the research and application of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate are not specified in the available resources.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWOONWQPJJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980041 | |
Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate | |
CAS RN |
63708-78-1 | |
Record name | NSC167904 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 63708-78-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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